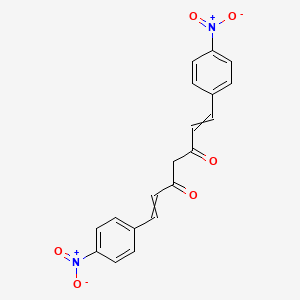
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a hepta-diene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione typically involves the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the intermediate product. This intermediate is then subjected to a condensation reaction with another molecule of 4-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include diketones, amino derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and affecting cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: 1,7-Bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, a natural polyphenol with anti-inflammatory and antioxidant properties.
Bisdemethoxycurcumin: A derivative of curcumin with similar biological activities.
Demethoxycurcumin: Another curcumin derivative with potential therapeutic applications.
Uniqueness
1,7-Bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. Unlike curcumin and its derivatives, which are primarily known for their natural origin and biological effects, this compound is synthetically derived and offers a different set of properties and applications.
Propiedades
Número CAS |
503863-12-5 |
|---|---|
Fórmula molecular |
C19H14N2O6 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
1,7-bis(4-nitrophenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H14N2O6/c22-18(11-5-14-1-7-16(8-2-14)20(24)25)13-19(23)12-6-15-3-9-17(10-4-15)21(26)27/h1-12H,13H2 |
Clave InChI |
PUSMMINTTLUFQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


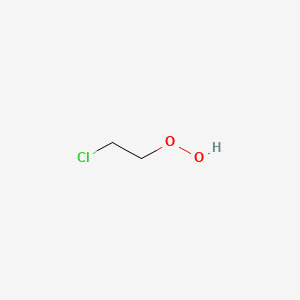
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)

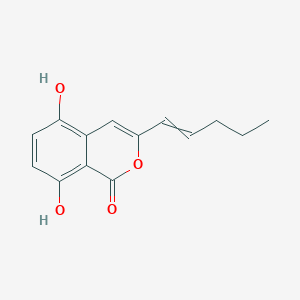
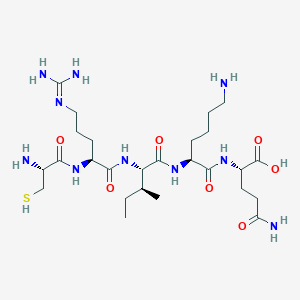
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
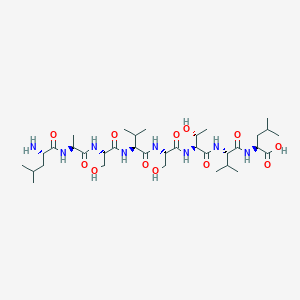


![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
